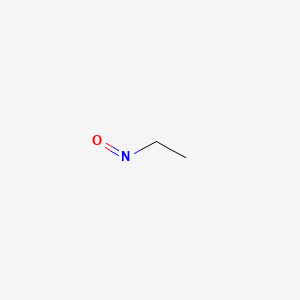

Nitrosoethane

CAS No.: 925-91-7

Cat. No.: VC1625246

Molecular Formula: C2H5NO

Molecular Weight: 59.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925-91-7 |

|---|---|

| Molecular Formula | C2H5NO |

| Molecular Weight | 59.07 g/mol |

| IUPAC Name | nitrosoethane |

| Standard InChI | InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3 |

| Standard InChI Key | IFYCAQIXDKZDTB-UHFFFAOYSA-N |

| SMILES | CCN=O |

| Canonical SMILES | CCN=O |

Introduction

Physical and Chemical Properties

Nitrosoethane exhibits distinctive physical and chemical properties that reflect its molecular structure and electronic distribution. The compound has a molecular weight of 59.07 g/mol and exists as a colorless to pale blue liquid when pure, though it typically appears as a solid dimer under standard conditions .

Key Physical Properties

Table 1 summarizes the essential physical properties of nitrosoethane:

Chemical Characteristics

Nitrosoethane demonstrates several distinctive chemical characteristics:

-

Dimerization: In solid state, nitrosoethane exists predominantly as a dimer (CH3CH2NO)2, which dissociates into monomers in the gas phase, particularly at low pressures .

-

Isomerization: When stored in protic media, nitrosoethane can isomerize to form the corresponding oxime, reflecting the general tendency of primary and secondary nitrosoalkanes to undergo such transformations .

-

Bond Dissociation: The C-N bond in nitrosoethane possesses relatively low dissociation energy (approximately 30-40 kcal/mol or 130-170 kJ/mol), making the compound sensitive to heat and light .

-

Electronic Structure: The nitroso group of nitrosoethane is isoelectronic with molecular oxygen, which contributes to its ability to interact with metal centers, particularly in biological systems .

Synthesis Methods

Several methodologies have been developed for the synthesis of nitrosoethane, each with specific advantages for different applications.

Pyrolytic Route

One of the most commonly employed methods for preparing nitrosoethane involves the pyrolysis of tert-amyl nitrite at elevated temperatures:

-

The reaction is typically conducted at approximately 185°C

-

The product forms a solid dimer upon collection

-

This method provides sufficient yield for spectroscopic studies

Photolytic Method

Isotopically labeled variants of nitrosoethane can be prepared through photolysis of appropriately substituted n-propyl nitrite:

-

For 15N-enriched nitrosoethane: n-propyl nitrite is prepared by esterifying propan-1-ol with 15N-enriched N2O3

-

For 18O-enriched nitrosoethane: The starting material utilizes 18O2 gas converted to enriched N2O3 by reaction with normal nitric oxide (NO)

From Hydroxylamines

Nitrosoethane can also be synthesized through the oxidation of the corresponding hydroxylamine (ethylhydroxylamine):

-

The process typically involves mild oxidizing agents

-

This approach is particularly useful for preparing nitrosoalkane complexes with iron porphyrins

Reactivity and Chemical Applications

Nitrosoethane demonstrates rich chemical reactivity that makes it valuable in various synthetic applications.

Cycloaddition Reactions

Nitrosoethane, like other C-nitroso compounds, participates effectively in cycloaddition reactions:

-

Hetero-Diels-Alder reactions: Acting as a heterodienophile, nitrosoethane reacts with dienes to form cycloadducts with high regioselectivity and stereoselectivity .

-

Nitroso-ene reactions: It undergoes ene reactions with alkenes containing allylic hydrogen atoms, forming allyl hydroxylamines .

Coordination Chemistry

The nitroso group in nitrosoethane can coordinate with metal centers, particularly in porphyrin systems:

-

It forms complexes with iron porphyrins where the nitrosoethane ligand attaches to the iron center through its nitrogen atom

-

Such coordination chemistry has implications for understanding interactions with biological systems

Synthetic Applications

Nitrosoethane serves as a versatile building block in organic synthesis:

-

It provides access to nitrogen-containing functional groups through its unique reactivity

-

The N-nitroso moiety can function as a directing group in C-H functionalization reactions

-

It enables the selective synthesis of diverse molecular frameworks

Biological and Toxicological Implications

Nitrosoethane and related nitrosoalkanes exhibit significant biological activities and potential toxicological concerns.

Interactions with Heme Proteins

Nitrosoethane interacts with various heme proteins, with several important implications:

-

It binds to the iron center in heme proteins including myoglobin, hemoglobin, leghemoglobin, soluble guanylyl cyclase, nitric oxide synthase, catalase, prostaglandin H synthase, microperoxidase, and cytochrome P450 .

-

The formation of heme-nitrosoethane bonds has been implicated in the inhibition of catalytic functions of hepatic microsomal cytochrome P450, which may impact drug metabolism .

-

The molecular structure of myoglobin(EtNO) determined by X-ray crystallography shows that nitrosoethane attaches to the iron center through its nitrogen atom, with the nitroso oxygen forming a hydrogen bond with the distal histidine residue .

Spectroscopic Characterization

The spectroscopic characterization of nitrosoethane has provided valuable insights into its structural properties and conformational dynamics.

Microwave Spectroscopy

Microwave spectroscopy has been particularly informative for studying nitrosoethane:

-

Studies in the range 26.5-40 GHz have identified distinct sets of transitions corresponding to the cis and gauche conformers

-

High-resolution spectra reveal splitting patterns attributed to multiple effects:

Isotopic Studies

Spectroscopic investigations of isotopically substituted nitrosoethane have further clarified its molecular parameters:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume